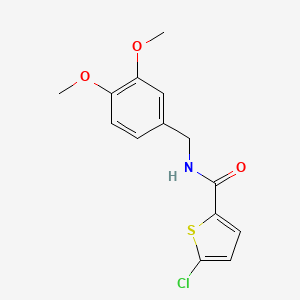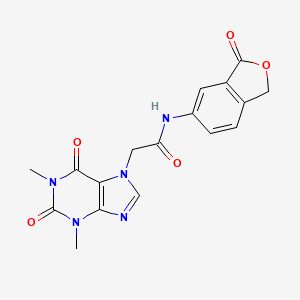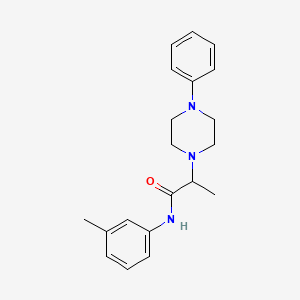![molecular formula C17H20N2O3S B4434141 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4434141.png)
3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide
Overview
Description
3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. HDACs are enzymes that are responsible for the removal of acetyl groups from histones, which can lead to the repression of gene expression. MS-275 has been shown to have potential in the treatment of various diseases, including cancer and neurodegenerative disorders.
Scientific Research Applications
3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has been extensively studied for its potential in the treatment of cancer. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has been shown to have potent anti-tumor activity in various cancer cell lines, including leukemia, breast cancer, and prostate cancer. In addition, 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin.
3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has also been studied for its potential in the treatment of neurodegenerative disorders. HDAC inhibitors have been shown to have neuroprotective effects by promoting neuronal survival and enhancing synaptic plasticity. 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Mechanism of Action
3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide acts as an HDAC inhibitor by binding to the active site of HDACs and preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation, which can lead to the activation of genes that are involved in cell cycle arrest, differentiation, and apoptosis. In addition, HDAC inhibitors have been shown to have non-histone targets, such as transcription factors and chaperone proteins.
Biochemical and Physiological Effects
3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has been shown to have potent anti-tumor activity in various cancer cell lines, both in vitro and in vivo. 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has also been shown to improve cognitive function in animal models of neurodegenerative disorders. However, 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has been shown to have some limitations in terms of toxicity and off-target effects. For example, 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has been shown to cause QT prolongation, which can lead to arrhythmias in some patients.
Advantages and Limitations for Lab Experiments
3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has several advantages for lab experiments, including its potency and selectivity for HDAC inhibition. 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide is also commercially available and has been extensively studied in various cancer cell lines and animal models. However, 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has some limitations in terms of toxicity and off-target effects, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide research, including the development of more potent and selective HDAC inhibitors. In addition, the combination of 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide with other anti-cancer drugs may enhance its efficacy and reduce toxicity. The use of 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide in combination with immunotherapy may also have potential in the treatment of cancer. Finally, the development of 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide analogs with improved pharmacokinetic properties may lead to the development of more effective treatments for cancer and neurodegenerative disorders.
Conclusion
3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide is a synthetic compound that belongs to the class of benzamide-based HDAC inhibitors. 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has been extensively studied for its potential in the treatment of cancer and neurodegenerative disorders. 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide acts as an HDAC inhibitor by binding to the active site of HDACs and preventing the removal of acetyl groups from histones. 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has several advantages for lab experiments, including its potency and selectivity for HDAC inhibition. However, 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has some limitations in terms of toxicity and off-target effects. There are several future directions for 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide research, including the development of more potent and selective HDAC inhibitors, the combination of 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide with other anti-cancer drugs, and the development of 3-methyl-4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide analogs with improved pharmacokinetic properties.
properties
IUPAC Name |
4-(methanesulfonamido)-3-methyl-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-12-15(8-9-16(13)19-23(2,21)22)17(20)18-11-10-14-6-4-3-5-7-14/h3-9,12,19H,10-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWJMUVSWLUBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCC2=CC=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4434088.png)
![2-[(3-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4434091.png)

![N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B4434102.png)

![N-(3-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B4434116.png)

![N-{2-[2-(4-ethyl-1-piperazinyl)ethyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4434119.png)

![8-(3-hydroxy-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434124.png)
![3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4434133.png)
![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434151.png)